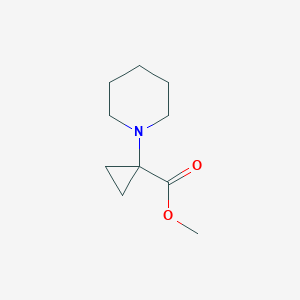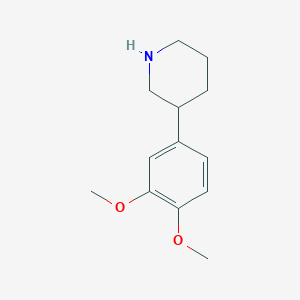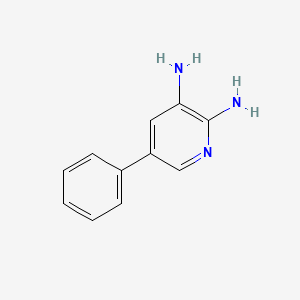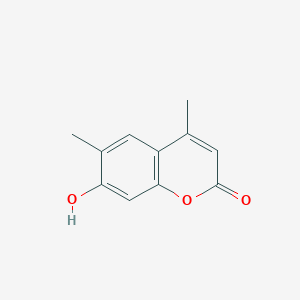
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-methoxyphenyl)-ethanone: Similar structure but lacks the pyridinyl group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
1-(4-Chloro-3-methoxyphenyl)-2-pyridinyl-ethanol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of both the chloro-substituted methoxyphenyl group and the pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
1-(4-chloro-3-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-9-11(2-3-12(14)15)13(17)8-10-4-6-16-7-5-10/h2-7,9H,8H2,1H3 |
Clé InChI |
BAZVCUKGXCALRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)CC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-mercaptoethyl]-N'-methylurea](/img/structure/B8758168.png)
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B8758176.png)



![Benzyl 2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B8758202.png)



![3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8758224.png)




